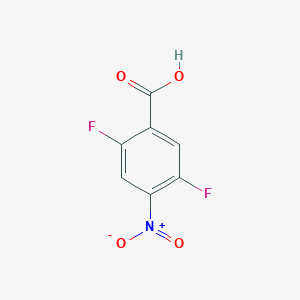

2,5-Difluoro-4-nitrobenzoic acid

Descripción

Propiedades

IUPAC Name |

2,5-difluoro-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO4/c8-4-2-6(10(13)14)5(9)1-3(4)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTNSBLYGCZJQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)[N+](=O)[O-])F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40289135 | |

| Record name | 2,5-difluoro-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116465-48-6 | |

| Record name | 2,5-difluoro-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Difluoro-4-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,5-Difluoro-4-nitrobenzoic acid CAS number

An In-depth Technical Guide to 2,5-Difluoro-4-nitrobenzoic Acid

CAS Number: 116465-48-6 [1][2][3][4][5][6]

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1][7] This document is intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a light yellow crystalline powder.[1] Its key physical and chemical characteristics are summarized in the table below, providing essential data for its handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C7H3F2NO4 | [1][2][3][5][6] |

| Molecular Weight | 203.10 g/mol | [1][2][6][8] |

| Melting Point | 147-148°C | [1] |

| Boiling Point (predicted) | 364.8 ± 42.0 °C at 760 mmHg | [1] |

| Density (predicted) | 1.7 ± 0.1 g/cm³ | [1] |

| Flash Point (predicted) | 174.4 ± 27.9 °C | [1] |

| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C | [1] |

| Purity/Assay | ≥98.0% | [1][7] |

| Appearance | White to yellow-brown or gray solid | [4] |

| Solubility | Slightly soluble in water | |

| Storage Temperature | Room Temperature | [4] |

Safety and Handling

Appropriate safety precautions are essential when handling this compound. It should be stored in a cool, well-ventilated area.[1] The following table summarizes its hazard statements.

| Hazard Statement | Description |

| H302 | Harmful if swallowed[4][8] |

| H312 | Harmful in contact with skin[4][8] |

| H315 | Causes skin irritation[4][8] |

| H319 | Causes serious eye irritation[4][8] |

| H332 | Harmful if inhaled[4] |

| H335 | May cause respiratory irritation[4][8] |

Role in Pharmaceutical Synthesis

This compound is a valuable building block for the synthesis of novel Active Pharmaceutical Ingredients (APIs).[7][9] Its utility stems from its distinct structural features:

-

Fluorine Atoms : The two fluorine atoms can alter the electronic and steric properties of a molecule, often leading to enhanced biological efficacy, improved metabolic stability, and better pharmacokinetic profiles of the final drug substance.[7]

-

Nitro Group : This group is a versatile precursor that can be readily reduced to an amine. This transformation opens up numerous synthetic possibilities for forming amides, constructing heterocyclic systems, and performing other critical coupling reactions essential in API manufacturing.[7]

-

Carboxylic Acid Group : This functional group allows for straightforward derivatization, such as esterification and amidation.[9]

Its applications include serving as a precursor for potent antibacterial agents, such as quinolone and nitroimidazole antibiotics, as well as for the development of non-steroidal anti-inflammatory drugs and cardiovascular medications.

Caption: Role as a pharmaceutical intermediate.

Experimental Protocol: Synthesis

The following is a representative protocol for the synthesis of this compound via hydrolysis.[6]

Materials and Reagents:

-

Cyanide precursor

-

15% Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl)

-

Ice water

Procedure:

-

Hydrolysis Reaction:

-

Add 680 g of the cyanide precursor and 340 g of a 15% sodium hydroxide solution to a suitable reaction vessel.

-

Stir the mixture while heating it to reflux at approximately 95°C.

-

Monitor the reaction progress using Gas Chromatography (GC) until the starting material is consumed.[6]

-

-

Acidification and Precipitation:

-

After the reaction is complete, allow the mixture to cool slightly.

-

While stirring, add hydrochloric acid to adjust the pH of the solution to approximately 1.

-

Allow the solution to cool slightly again.

-

Pour the cooled solution into ice water to precipitate the solid product.[6]

-

-

Isolation and Purification:

-

Collect the precipitated solid by suction filtration.

-

Dry the solid product.

-

This procedure yields approximately 518 g of a white solid with a purity of over 97%, corresponding to a 76% yield.[6]

-

Caption: Synthesis workflow via hydrolysis.

References

- 1. innospk.com [innospk.com]

- 2. This compound CAS#: 116465-48-6 [m.chemicalbook.com]

- 3. pschemicals.com [pschemicals.com]

- 4. This compound | 116465-48-6 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound | C7H3F2NO4 | CID 246375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

2,5-Difluoro-4-nitrobenzoic acid molecular weight

An In-depth Technical Guide to 2,5-Difluoro-4-nitrobenzoic Acid: Properties, Synthesis, and Application in Drug Development

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis, particularly within the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, a step-by-step synthesis protocol, and its application in the development of quinolone antibiotics.

Physicochemical Properties

This compound is a light yellow crystalline powder that serves as a crucial building block in the production of advanced chemical entities.[1] Its molecular formula is C₇H₃F₂NO₄.[1] A summary of its key quantitative properties is presented in the table below.

| Property | Value |

| Molecular Weight | 203.10 g/mol [2][3] |

| CAS Number | 116465-48-6[1] |

| Melting Point | 147-148 °C[1][2] |

| Boiling Point (estimated) | 364.8 ± 42.0 °C at 760 mmHg[1] |

| Density (estimated) | 1.7 ± 0.1 g/cm³[1] |

| Flash Point (estimated) | 174.4 ± 27.9 °C[1] |

| Purity (typical) | ≥98.0%[4] |

Synthesis of this compound

The synthesis of this compound is commonly achieved through the hydrolysis of 2,5-difluoro-4-nitrobenzonitrile. This process is a fundamental reaction for chemists working with fluorinated aromatic compounds.

Experimental Protocol: Hydrolysis of 2,5-difluoro-4-nitrobenzonitrile

This protocol outlines the laboratory-scale synthesis of this compound.

Materials:

-

2,5-difluoro-4-nitrobenzonitrile

-

15% Sodium hydroxide (NaOH) solution

-

Concentrated Hydrochloric acid (HCl)

-

Ice water

-

Distilled water

-

Reaction vessel (e.g., round-bottom flask) equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

pH meter or pH paper

-

Buchner funnel and flask for suction filtration

-

Drying oven

Procedure:

-

Reaction Setup: In a suitable reaction vessel, charge 680 g of 2,5-difluoro-4-nitrobenzonitrile.

-

Addition of Base: Add 340 g of a 15% sodium hydroxide solution to the reaction vessel.

-

Heating and Reflux: Begin stirring the mixture and heat it to approximately 95°C. Maintain a gentle reflux at this temperature.[5]

-

Reaction Monitoring: The progress of the hydrolysis reaction should be monitored. Gas chromatography (GC) is a suitable method to track the disappearance of the starting material (2,5-difluoro-4-nitrobenzonitrile).

-

Cooling: Once the reaction is complete, as indicated by monitoring, remove the heat source and allow the mixture to cool slightly.

-

Acidification: While stirring, carefully add concentrated hydrochloric acid to the reaction mixture to adjust the pH to approximately 1.[5] This will protonate the carboxylate salt to form the desired carboxylic acid.

-

Precipitation: Pour the cooled, acidified solution into ice water to precipitate the solid this compound.[5]

-

Isolation: Collect the solid product by suction filtration using a Buchner funnel.

-

Washing: Wash the collected solid with cold distilled water to remove any residual salts and acid.

-

Drying: Dry the purified product in a drying oven at an appropriate temperature to obtain a white to light yellow solid. The reported yield for this procedure is approximately 76%, with a purity of over 97%.[5]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Application in Drug Development: Quinolone Antibiotics

This compound is a vital intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its fluorinated and nitrated aromatic structure makes it a versatile precursor for complex molecules.[4] A prominent application is in the development of quinolone antibiotics, a class of broad-spectrum antibacterial agents.[2] The fluoroquinolones, a subset of this class, are particularly important in treating a wide range of bacterial infections.

Mechanism of Action of Quinolone Antibiotics

Quinolone antibiotics do not have a signaling pathway in the traditional sense of interacting with cell surface receptors and initiating a cascade. Instead, they act directly on intracellular targets to disrupt critical bacterial processes. Their primary targets are two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[6][7]

These enzymes are crucial for bacterial survival as they manage the topology of the bacterial chromosome, which is necessary for DNA replication, transcription, and repair.[6][8]

-

DNA Gyrase is the primary target in many Gram-negative bacteria and is responsible for introducing negative supercoils into the DNA, which helps in unwinding the DNA during replication.[9]

-

Topoisomerase IV is the main target in many Gram-positive bacteria and is responsible for decatenating (unlinking) the daughter chromosomes after replication.[10]

Quinolones function by binding to these enzymes and the bacterial DNA, forming a ternary complex.[10] This complex traps the enzyme in a state where it has cleaved the DNA but cannot reseal the break.[11] The accumulation of these stable cleavage complexes leads to the fragmentation of the bacterial chromosome, which in turn triggers the SOS response and ultimately leads to bacterial cell death.[10][12] Because eukaryotic cells do not possess DNA gyrase or topoisomerase IV, these antibiotics are selectively toxic to bacteria.[13]

Quinolone Mechanism of Action Diagram

The following diagram illustrates the mechanism of action of quinolone antibiotics on bacterial DNA replication.

Caption: Mechanism of action for quinolone antibiotics.

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C7H3F2NO4 | CID 246375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. microbiologyresearch.org [microbiologyresearch.org]

- 7. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNA gyrase and topoisomerase IV: biochemical activities, physiological roles during chromosome replication, and drug sensitivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DNA gyrase - Wikipedia [en.wikipedia.org]

- 10. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

2,5-Difluoro-4-nitrobenzoic acid physical properties

An In-depth Technical Guide on the Physical Properties of 2,5-Difluoro-4-nitrobenzoic Acid

Introduction

This compound, with the CAS number 116465-48-6, is a significant organic compound utilized primarily as an intermediate in organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1][2][3] Its molecular structure, featuring a carboxylic acid group, a nitro group, and two fluorine atoms on a benzene ring, imparts unique reactivity and physical characteristics that are crucial for its application in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1][3][4] This guide provides a detailed overview of the core physical properties of this compound, experimental protocols for their determination, and logical diagrams to illustrate key relationships and workflows.

Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in various chemical reactions. The compound typically appears as a white to pale cream or light yellow crystalline powder.[1][2][5] Proper storage in a cool, ventilated, and dry place is recommended to maintain its integrity.[1][6]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃F₂NO₄ | [1][2][5][7] |

| Molecular Weight | 203.10 g/mol | [1][2][7][8] |

| Melting Point | 139.0 - 149.0 °C[5] or 147 - 148 °C[1][2][6] | [1][2][5][6] |

| Boiling Point (Predicted) | 364.8 ± 42.0 °C at 760 mmHg | [1][2][6] |

| Density (Predicted) | 1.661 - 1.7 ± 0.1 g/cm³ | [1][6] |

| pKa (Predicted) | 2.03 ± 0.13 | [6][9] |

| Solubility | Slightly soluble in water.[2][6][9] | [2][6][9] |

| Appearance | White to pale green solid[6][9] / Pale cream powder[5] | [5][6][9] |

| Storage Temperature | Room Temperature, sealed in dry conditions.[6] | [6] |

Experimental Protocols

Detailed methodologies are essential for the accurate determination of physical properties. Below are protocols for key experimental procedures.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, while impurities can cause a depression and broadening of this range.

Objective: To determine the temperature range over which the solid sample melts.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Thermometer[10]

-

Spatula

-

Mortar and pestle (optional, for pulverizing the sample)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form.[12] If necessary, gently crush the crystals using a mortar and pestle.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.[10][11] Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.[11] Repeat until the packed sample is approximately 1-2 mm high.[10]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[11] Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.[13]

-

Heating and Observation:

-

If the approximate melting point is unknown, a rapid initial heating can be performed to find a rough estimate.

-

For an accurate measurement, start heating at a rate that allows the temperature to rise slowly, about 1-2°C per minute, once the temperature is within 15-20°C of the expected melting point.[11]

-

Observe the sample through the magnifying lens.

-

-

Recording the Melting Range:

-

Cooling and Cleanup: Turn off the apparatus and allow it to cool. Dispose of the used capillary tube in a designated glass waste container.

Solubility Determination (Qualitative)

This protocol provides a method to determine the qualitative solubility of a substance in a given solvent, such as water.

Objective: To determine if this compound is soluble, slightly soluble, or insoluble in water at a constant temperature.[14]

Apparatus:

-

Test tubes and a test tube rack

-

Spatula

-

Balance

-

Graduated cylinder or pipette

-

Stopper for the test tube

-

Thermometer

Procedure:

-

Solvent Preparation: Add a measured volume of the solvent (e.g., 2.0 mL of distilled water) to a clean test tube.[15] Measure and record the initial temperature of the solvent.[14]

-

Solute Addition: Weigh a small, known amount of this compound (e.g., 25 mg).[15] Add a small portion of the solid to the test tube using a spatula.[14]

-

Dissolution Attempt: Stopper the test tube and shake it vigorously for a set amount of time (e.g., 1-2 minutes).[14][15] It is important to avoid warming the test tube with your hands, as temperature affects solubility.[14]

-

Observation: Observe the mixture to see if the solid has completely dissolved.

-

Iterative Addition: If the solid dissolves completely, add another small, known portion of the solute and repeat the shaking process.[14] Continue this process until the added solid no longer dissolves, indicating that the solution is saturated.

-

Final Measurement: Once saturation is reached, check and record the final temperature of the solution to ensure it has remained constant.[14] The solubility can then be qualitatively described (e.g., slightly soluble) or quantitatively calculated based on the total mass of solute dissolved in the volume of the solvent.

Visualizations

Structural Influence on Physical Properties

The chemical structure of this compound directly influences its physical properties. The interplay between the functional groups dictates its melting point, boiling point, acidity, and solubility.

Caption: Relationship between molecular structure and physical properties.

Experimental Workflow: Melting Point Determination

The following diagram illustrates the standard workflow for determining the melting point of a solid organic compound using the capillary method.

Caption: Workflow for melting point determination.

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound CAS#: 116465-48-6 [m.chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. This compound | C7H3F2NO4 | CID 246375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. westlab.com [westlab.com]

- 13. pennwest.edu [pennwest.edu]

- 14. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Data Presentation: Melting Point of 2,5-Difluoro-4-nitrobenzoic Acid

An In-depth Technical Guide on the Physicochemical Properties of 2,5-Difluoro-4-nitrobenzoic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical entities is paramount for successful downstream applications. This guide focuses on a key thermal property of this compound (CAS No: 116465-48-6), its melting point, and provides a detailed protocol for its experimental determination.

The melting point of a substance is the temperature at which it changes state from solid to liquid. It is a critical parameter for compound identification, purity assessment, and formulation development. The experimentally determined and reported melting points for this compound are summarized below.

| Parameter | Reported Value | Source |

| Melting Point | 147-148°C | NINGBO INNO PHARMCHEM CO.,LTD.[1], ChemicalBook[2], Chongqing Chemdad Co., Ltd[3] |

| Melting Point (clear melt) | 139.0-149.0°C | Thermo Scientific Chemicals[4] |

The slight variation in the reported melting point ranges can be attributed to differences in the purity of the sample and the methodology used for determination. A narrower melting point range is generally indicative of higher purity.

Experimental Protocol: Melting Point Determination

The following is a generalized protocol for determining the melting point of a solid organic compound, such as this compound, using a capillary melting point apparatus.

Objective: To determine the melting point range of a solid sample.

Materials and Apparatus:

-

This compound sample

-

Melting point capillaries (sealed at one end)

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Mortar and pestle or spatula

-

Watch glass

Procedure:

-

Sample Preparation:

-

Place a small amount of the crystalline this compound on a clean, dry watch glass.

-

If the crystals are large, gently crush them into a fine powder using a mortar and pestle or the back of a spatula. This ensures uniform packing and heat transfer.

-

-

Capillary Tube Packing:

-

Press the open end of a melting point capillary tube into the powdered sample. A small amount of the sample will be forced into the open end.

-

Invert the capillary tube and gently tap the sealed end on a hard surface to cause the sample to fall to the bottom. Alternatively, drop the capillary tube through a long glass tube (e.g., a condenser) onto the benchtop to facilitate packing.

-

The packed sample should be approximately 2-3 mm in height.

-

-

Apparatus Setup:

-

Ensure the melting point apparatus is clean and calibrated.

-

Insert the packed capillary tube into the sample holder of the apparatus.

-

Set the initial temperature of the apparatus to approximately 15-20°C below the expected melting point (based on literature values, e.g., start at ~125°C).

-

Set the heating rate (ramp rate) to a slow value, typically 1-2°C per minute, to ensure accurate determination. A rapid heating rate can lead to an artificially wide and elevated melting point range.

-

-

Melting Point Observation:

-

Observe the sample through the magnifying eyepiece of the apparatus.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue to observe the sample and record the temperature at which the entire solid has turned into a clear liquid (the completion of melting).

-

The recorded temperature range from the onset to the completion of melting is the melting point range of the sample.

-

-

Post-Measurement:

-

Allow the apparatus to cool down before performing any subsequent measurements.

-

Dispose of the used capillary tube in the appropriate glass waste container.

-

Mandatory Visualization: Experimental Workflow

The logical flow of the melting point determination protocol is visualized in the following diagram.

Caption: Workflow for Melting Point Determination.

References

A Technical Guide to the Solubility of 2,5-Difluoro-4-nitrobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,5-Difluoro-4-nitrobenzoic acid, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct quantitative solubility data for this compound, this document provides a comprehensive overview based on the solubility of structurally analogous compounds, including various nitrobenzoic and difluorobenzoic acids. Furthermore, a detailed experimental protocol for determining the solubility of this compound using the gravimetric method is provided, complete with a visual workflow to aid in experimental design. This guide serves as a critical resource for researchers and professionals in drug development and organic synthesis, enabling informed decisions on solvent selection and process optimization.

Introduction

This compound is a vital building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry where it serves as an intermediate for active pharmaceutical ingredients (APIs). Its unique molecular structure, featuring two electron-withdrawing fluorine atoms and a nitro group on the aromatic ring, significantly influences its physicochemical properties, including its solubility. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, an analysis of structurally similar compounds can provide valuable insights into its likely solubility profile. This guide presents a comparative analysis of the solubility of related nitrobenzoic and fluorobenzoic acids in a range of common organic solvents.

Comparative Solubility Analysis

To estimate the solubility behavior of this compound, it is instructive to examine the solubility of compounds with similar functional groups and structural motifs. The presence of a carboxylic acid group suggests some solubility in polar solvents, while the aromatic ring and the nitro and fluoro substituents will modulate this property. The following table summarizes the available quantitative solubility data for structurally related compounds.

| Compound | Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| 3-Nitrobenzoic Acid | Methanol | 10 | 59.18 |

| Methanol | 21.5 | 133.1 | |

| Ethanol | 0 | 50.6 | |

| Ethanol | 19 | 73.2 | |

| Ethanol | 21.5 | 89.8 | |

| Acetone | 20 | 68.8 | |

| Diethyl Ether | 0 | 17 | |

| Diethyl Ether | 20 | 31 | |

| Chloroform | 15 | 3.44 | |

| Chloroform | 25 | 4.69 | |

| Benzene | 20 | 1.18 | |

| 4-Nitrobenzoic Acid | Methanol | - | 1g in 12 mL |

| Ethanol (Alcohol) | - | 1g in 110 mL | |

| Acetone | - | 1g in 20 mL | |

| Ether | - | 1g in 45 mL | |

| Chloroform | - | 1g in 150 mL | |

| 3,5-Dinitrobenzoic Acid | Ethanol | - | 0.5 g in 10 mL |

| 2,6-Difluorobenzoic Acid | Methanol | - | Soluble |

Data compiled from various sources. Note that the conditions and units for 4-Nitrobenzoic acid are presented as reported in the source.

Based on this comparative data, it can be inferred that this compound is likely to exhibit good solubility in polar protic solvents such as methanol and ethanol, and moderate to good solubility in polar aprotic solvents like acetone. Its solubility is expected to be lower in less polar solvents such as diethyl ether and chloroform, and likely poor in non-polar solvents like benzene and alkanes. The presence of two fluorine atoms, which are highly electronegative, may enhance its solubility in polar solvents compared to non-fluorinated analogues.

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a given solvent. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known mass of the saturated solution to determine the mass of the dissolved solute.

Materials and Apparatus

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker bath or magnetic stirrer with temperature control

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, or glass funnel with filter paper)

-

Glass vials or flasks with airtight seals

-

Pipettes

-

Drying oven

-

Desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed glass vial.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to take measurements at different time points to confirm that the solubility has reached a constant value.

-

-

Separation of Undissolved Solid:

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-warmed pipette to prevent premature crystallization.

-

Filter the withdrawn solution through a syringe filter (with a filter membrane compatible with the solvent) into a clean, dry, and pre-weighed vial. This step is crucial to remove any suspended microcrystals.

-

-

Determination of Solute Mass:

-

Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A gentle stream of inert gas (e.g., nitrogen) can facilitate evaporation.

-

Once the solvent has completely evaporated, transfer the vial to a desiccator to cool to room temperature.

-

Weigh the vial containing the dried solute.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

Calculation of Solubility

The solubility can be expressed in various units. A common expression is grams of solute per 100 grams of solvent.

-

Mass of the saturated solution = (Mass of vial + solution) - (Mass of empty vial)

-

Mass of the dissolved solute = (Mass of vial + dried solute) - (Mass of empty vial)

-

Mass of the solvent = Mass of the saturated solution - Mass of the dissolved solute

-

Solubility ( g/100 g solvent) = (Mass of the dissolved solute / Mass of the solvent) * 100

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

Conclusion

While direct quantitative solubility data for this compound in organic solvents remains to be extensively published, a comparative analysis of structurally similar compounds provides a strong basis for estimating its solubility profile. It is anticipated to be most soluble in polar organic solvents. For precise solubility determination, the detailed gravimetric method outlined in this guide offers a robust and reliable experimental approach. The provided workflow diagram serves as a clear visual aid for implementing this protocol in a laboratory setting. This technical guide equips researchers and drug development professionals with the necessary information and tools to effectively work with this compound in various solvent systems.

Spectroscopic Profile of 2,5-Difluoro-4-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluoro-4-nitrobenzoic acid is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals.[1][2] Its trifunctional nature, featuring a carboxylic acid, two fluorine atoms, and a nitro group, offers a versatile scaffold for molecular elaboration. This guide provides a comprehensive overview of its spectroscopic characteristics, offering key data for identification and quality control.

Chemical Structure and Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₃F₂NO₄ | [1][3] |

| Molecular Weight | 203.10 g/mol | [1][3] |

| CAS Number | 116465-48-6 | [1][3] |

| Appearance | White to pale green solid | [3] |

| Melting Point | 147-148 °C | [3] |

| Boiling Point | 364.8 ± 42.0 °C (Predicted) | [3] |

| Density | 1.661 ± 0.06 g/cm³ (Predicted) | [3] |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on analysis of structurally similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.2 | d | ~8 | H-6 |

| ~7.8 | d | ~10 | H-3 |

| >10 | br s | - | -COOH |

Note: Predicted data based on spectral analysis of similar fluoronitrobenzoic acids.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O |

| ~155 (d) | C-F |

| ~150 (d) | C-F |

| ~140 | C-NO₂ |

| ~125 | C-H |

| ~120 | C-H |

| ~115 | C-COOH |

Note: Predicted data based on spectral analysis of similar fluoronitrobenzoic acids.

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| -110 to -120 | F-2 |

| -125 to -135 | F-5 |

Note: Predicted data based on spectral analysis of similar fluoronitrobenzoic acids and general ranges for aryl fluorides.

FT-IR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1530 | Strong | Asymmetric N-O stretch (Nitro group) |

| ~1350 | Strong | Symmetric N-O stretch (Nitro group) |

| ~1250 | Strong | C-F stretch |

| ~880 | Medium | C-N stretch |

Note: Predicted data based on characteristic group frequencies and spectra of similar aromatic compounds.

Mass Spectrometry (MS)

| m/z | Interpretation |

| 203 | [M]⁺ (Molecular ion) |

| 186 | [M - OH]⁺ |

| 157 | [M - NO₂]⁺ |

| 138 | [M - COOH - F]⁺ |

Note: Predicted fragmentation pattern based on the structure of this compound.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard (e.g., TMS at 0.00 ppm) for chemical shift referencing if required.

Instrumentation and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: A standard one-pulse sequence is used. Key parameters include a 30° pulse angle, a spectral width of ~16 ppm, and a sufficient number of scans for a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is typically employed. A spectral width of ~240 ppm is used.

-

¹⁹F NMR: A one-pulse sequence with proton decoupling. The spectral width will depend on the chemical shift range of the fluorine nuclei.

FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

-

Instrument: A Fourier-Transform Infrared Spectrometer.

-

Procedure:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

Instrumentation and Data Acquisition:

-

Instrument: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

-

ESI-MS: The sample solution is infused into the ESI source. The mass spectrum is acquired in either positive or negative ion mode.

-

EI-MS: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC), and bombarded with a beam of electrons.

Visualizations

Caption: General workflow from synthesis to spectroscopic analysis.

Caption: Relationship between structure and spectroscopic data.

References

In-depth Technical Guide: ¹H NMR Spectrum of 2,5-Difluoro-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,5-Difluoro-4-nitrobenzoic acid. This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other fine chemicals. A thorough understanding of its spectral properties is crucial for its identification, purity assessment, and quality control.

Chemical Structure and Proton Environment

This compound (C₇H₃F₂NO₄) possesses a benzene ring substituted with a carboxylic acid group, two fluorine atoms, and a nitro group. The strategic placement of these functional groups leads to a distinct ¹H NMR spectrum. The molecule has two aromatic protons, labeled as H-3 and H-6, and one acidic proton from the carboxylic acid group (-COOH). The chemical environment of each proton is unique, resulting in separate signals in the NMR spectrum.

Experimental Protocol

The ¹H NMR spectrum of this compound is typically recorded on a high-resolution NMR spectrometer. The following is a representative experimental protocol:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, commonly Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃). Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is used to acquire the spectrum.

-

Acquisition Parameters: Standard pulse sequences are used to obtain the ¹H NMR spectrum. Key parameters include a sufficient number of scans to ensure a good signal-to-noise ratio, a spectral width that encompasses all proton signals, and a relaxation delay that allows for full magnetization recovery between pulses.

-

Data Processing: The raw data (Free Induction Decay, FID) is processed using Fourier transformation to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to ensure accurate integration and peak picking.

¹H NMR Spectral Data

The following table summarizes the expected quantitative data for the ¹H NMR spectrum of this compound. The exact chemical shifts can vary slightly depending on the solvent and concentration used.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -COOH | ~13.5 - 14.0 | Singlet (broad) | - | 1H |

| H-3 | ~8.3 - 8.5 | Doublet of doublets (dd) | ~8-9 (³JH-F), ~3-4 (⁴JH-F) | 1H |

| H-6 | ~7.8 - 8.0 | Doublet of doublets (dd) | ~10-11 (³JH-F), ~4-5 (⁴JH-H) | 1H |

Spectral Interpretation and Signal Assignment

The ¹H NMR spectrum of this compound displays three distinct signals corresponding to the three types of protons in the molecule.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet in the downfield region of the spectrum (around 13-14 ppm). Its broadness is a result of chemical exchange with residual water in the solvent.

-

Aromatic Protons (H-3 and H-6): The two aromatic protons are in different chemical environments and are coupled to each other and to the neighboring fluorine atoms.

-

H-3: This proton is situated between a fluorine atom (at C-2) and the nitro group (at C-4). The strong electron-withdrawing nature of the nitro group deshields this proton, causing it to resonate at a lower field (higher ppm value) compared to H-6. It appears as a doublet of doublets due to coupling with the fluorine at C-2 (³JH-F) and the proton at C-6 (⁴JH-H).

-

H-6: This proton is positioned between a fluorine atom (at C-5) and the carboxylic acid group. It is also deshielded but to a lesser extent than H-3. Its signal appears as a doublet of doublets due to coupling with the fluorine at C-5 (³JH-F) and the proton at C-3 (⁴JH-H).

-

Visualization of Signal Relationships

The following diagram illustrates the logical relationships and coupling interactions between the protons in this compound.

Caption: Proton coupling relationships in this compound.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its structural confirmation and purity assessment. The distinct chemical shifts and coupling patterns of the aromatic protons, along with the characteristic signal of the carboxylic acid proton, provide a unique spectral fingerprint for this important synthetic intermediate. Researchers, scientists, and drug development professionals can utilize this detailed spectral analysis for reliable compound identification and quality control in their synthetic endeavors.

An In-depth Technical Guide to the Safe Handling of 2,5-Difluoro-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,5-Difluoro-4-nitrobenzoic acid (CAS RN: 116465-48-6), a key intermediate in pharmaceutical and fine chemical synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing risk.

Chemical and Physical Properties

This compound is a light yellow to white crystalline powder.[1][2] Understanding its physical and chemical properties is fundamental to its safe handling and storage.

| Property | Value | Reference |

| Molecular Formula | C7H3F2NO4 | [1][3][4] |

| Molecular Weight | 203.10 g/mol | [1][3][5] |

| Melting Point | 147-148 °C | [1][2][3] |

| Boiling Point (Predicted) | 364.8 ± 42.0 °C at 760 mmHg | [1][3] |

| Density (Predicted) | 1.7 ± 0.1 g/cm³ | [1] |

| Flash Point (Predicted) | 174.4 ± 27.9 °C | [1] |

| Solubility | Slightly soluble in water. | [2][3] |

| Appearance | Light yellow crystalline powder / White to yellow-brown or gray solid. | [1] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification [5]

-

Acute Toxicity, Oral: Category 4

-

Acute Toxicity, Dermal: (Category 4 - classification from a minority of notifiers)

-

Acute Toxicity, Inhalation: (Category 4 - classification from a minority of notifiers)

-

Specific target organ toxicity (single exposure), Respiratory tract irritation: Category 3[6]

Signal Word: Warning[5]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.[6]

Experimental Protocols: First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical. The following protocols are based on standard safety data sheets.

General Advice: Show the safety data sheet to the attending medical professional.[7]

Inhalation:

-

If the individual is not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[8][9]

Skin Contact:

Eye Contact:

-

Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

Seek immediate medical attention, preferably from an ophthalmologist.[7]

Ingestion:

-

Rinse mouth with water.[8]

-

Never give anything by mouth to an unconscious person.[8]

-

Call a physician or poison control center immediately.[8][9]

Safe Handling and Storage Protocols

Proper handling and storage procedures are essential to prevent exposure and maintain the chemical's integrity.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[7][8]

-

Use non-sparking tools to prevent electrostatic discharge.[8]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][8][9]

-

Keep away from incompatible materials such as strong oxidizing agents.[9][13]

-

The recommended storage temperature is room temperature.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

| PPE Type | Specification | Reference |

| Eye/Face Protection | Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [9][11][12] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. Gloves must be inspected prior to use. | [8][9][12] |

| Respiratory Protection | If dust is generated and exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A full-face respirator may be required in some situations. | [7][8][11] |

Fire and Accidental Release Measures

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8][14]

-

Specific Hazards: Combustion may produce hazardous gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[7][9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][8][9]

Accidental Release Measures:

-

Personal Precautions: Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust and contact with the substance. Use personal protective equipment as outlined in Section 5.[8][9]

-

Environmental Precautions: Prevent the chemical from entering drains, surface water, or groundwater.[7][8]

-

Containment and Cleanup: Sweep up the spilled material, avoiding dust generation, and place it in a suitable, closed container for disposal.[9][13]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the risk assessment and safe handling of this compound.

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound CAS#: 116465-48-6 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C7H3F2NO4 | CID 246375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemical-label.com [chemical-label.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. westliberty.edu [westliberty.edu]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. southwest.tn.edu [southwest.tn.edu]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

Technical Guide: Hazard Profile of 2,5-Difluoro-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known hazards associated with 2,5-Difluoro-4-nitrobenzoic acid (CAS No. 116465-48-6), compiled from available safety data sheets and chemical databases. The information is intended to support risk assessment and the implementation of appropriate safety protocols in a laboratory or industrial setting.

GHS Hazard Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity (oral, dermal, and inhalation), skin irritation, and eye irritation.[1][2] The GHS classification details are summarized in the table below.

| GHS Classification | Category | Hazard Statement Code | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312 | Harmful in contact with skin |

| Skin Irritation | Category 2 | H315 | Causes skin irritation |

| Eye Irritation | Category 2A | H319 | Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | H332 | Harmful if inhaled |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335 | May cause respiratory irritation |

GHS Pictograms:

Precautionary Statements

A comprehensive set of precautionary statements is recommended for handling this compound. These are divided into prevention, response, storage, and disposal categories.

| Category | Code | Precautionary Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product.[3] | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][3] | |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[3] | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] | |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P330 | Rinse mouth.[3] | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[3] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up.[3] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[3] |

Quantitative Toxicological Data

| Endpoint | Route | Species | Value |

| LD50 | Oral | Not Reported | Not Available |

| LD50 | Dermal | Not Reported | Not Available |

| LC50 | Inhalation | Not Reported | Not Available |

Experimental Protocols

The hazard classifications for chemical substances are typically determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). While specific experimental data for this compound is not provided, the following outlines the general methodologies used to assess the hazards identified.

Acute Oral Toxicity (OECD 420, 423, 425)

The assessment of acute oral toxicity is generally conducted using one of three OECD guidelines: the Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), or the Up-and-Down Procedure (OECD 425).[4][5] These methods aim to determine the dose of a substance that causes mortality or significant toxic effects after a single oral administration. The general procedure involves:

-

Animal Selection: Healthy, young adult rodents (commonly rats) are used.

-

Dosing: The test substance is administered orally by gavage.[6][7]

-

Observation: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.[6]

-

Endpoint: The results are used to classify the substance according to GHS categories for acute toxicity.

Skin Irritation (OECD 404, 439)

Skin irritation potential is assessed by evaluating the reversible inflammatory changes in the skin following application of the test substance.

-

In Vivo (OECD 404): A single dose of the substance is applied to a small area of the skin of a test animal (typically an albino rabbit) for a defined period (usually 4 hours).[8] The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals.[8]

-

In Vitro (OECD 439): This method uses reconstructed human epidermis (RhE) models to assess skin irritation.[9][10] The test substance is applied to the surface of the RhE tissue, and cell viability is measured to determine the irritant potential.[10]

Eye Irritation (OECD 405)

The potential for a substance to cause serious eye damage or irritation is evaluated using the OECD 405 guideline.[11]

-

In Vivo (OECD 405): A single dose of the test substance is applied to the eye of a test animal (typically an albino rabbit).[11] The eyes are then examined for corneal opacity, iritis, conjunctival redness, and chemosis at specified intervals.[11]

-

In Vitro/Ex Vivo Alternatives: A tiered testing strategy is often employed, starting with in vitro methods to reduce animal testing.[12]

Hazard Assessment Workflow

The following diagram illustrates a general workflow for the hazard assessment of a chemical substance like this compound, from initial identification to risk management.

Caption: Chemical Hazard Assessment Workflow.

References

- 1. This compound | C7H3F2NO4 | CID 246375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 116465-48-6 [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. umwelt-online.de [umwelt-online.de]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. oecd.org [oecd.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. oecd.org [oecd.org]

- 11. nucro-technics.com [nucro-technics.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

The Strategic Role of 2,5-Difluoro-4-nitrobenzoic Acid in Modern Organic Synthesis: A Technical Guide

For Immediate Release

Shanghai, China – December 24, 2025 – 2,5-Difluoro-4-nitrobenzoic acid has emerged as a pivotal building block in the landscape of organic synthesis, particularly within the pharmaceutical and fine chemical industries. Its unique trifunctional molecular architecture, featuring a carboxylic acid group, a nitro group, and two fluorine atoms on an aromatic ring, offers a versatile platform for the construction of complex molecular entities. This technical guide provides an in-depth analysis of its synthesis, key reactions, and applications, with a focus on its role in the development of therapeutic agents.

Physicochemical Properties

This compound is a light yellow crystalline solid with a molecular formula of C₇H₃F₂NO₄ and a molecular weight of 203.10 g/mol .[1][2] Its key physical and chemical properties are summarized in the table below, underscoring its stability and suitability for a range of synthetic transformations.

| Property | Value |

| CAS Number | 116465-48-6 |

| Molecular Formula | C₇H₃F₂NO₄ |

| Molecular Weight | 203.10 g/mol [2] |

| Melting Point | 147-148 °C |

| Boiling Point | 364.8 ± 42.0 °C at 760 mmHg |

| Density | 1.7 ± 0.1 g/cm³ |

| Appearance | Light yellow crystalline powder |

| Purity | Typically ≥98.0%[1] |

Synthesis of this compound

The efficient synthesis of this compound is crucial for its application in multi-step synthetic sequences. Two primary routes have been reported:

1. Hydrolysis of 2,5-difluoro-4-nitrobenzonitrile: This method involves the hydrolysis of the corresponding benzonitrile derivative.

2. Multi-step Synthesis from Difluorobenzene: A patented industrial process describes a four-step reaction sequence starting from difluorobenzene, involving bromination, nitration, cyanation, and subsequent hydrolysis to yield the final product with a purity of 98.5% and an overall yield of 44.6%.[3]

Experimental Protocol: Synthesis via Hydrolysis of 2,5-difluoro-4-nitrobenzonitrile[4]

A detailed experimental protocol for the hydrolysis of 2,5-difluoro-4-nitrobenzonitrile is presented below.

| Step | Procedure |

| 1. Reaction Setup | To a reaction vessel, add 680 g of 2,5-difluoro-4-nitrobenzonitrile. |

| 2. Hydrolysis | Add 340 g of a 15% sodium hydroxide solution. Stir the mixture and heat to reflux at approximately 95 °C. |

| 3. Monitoring | Track the progress of the reaction using Gas Chromatography (GC) until completion. |

| 4. Acidification | Cool the reaction mixture slightly and add hydrochloric acid under stirring to adjust the pH of the solution to approximately 1. |

| 5. Precipitation | Cool the solution further and pour it into ice water to precipitate the solid product. |

| 6. Isolation | Collect the solid product by suction filtration and dry. |

Quantitative Data:

| Parameter | Value |

| Yield | 76%[4] |

| Purity | >97%[4] |

Key Reactions and Synthetic Utility

The synthetic versatility of this compound stems from the reactivity of its three functional groups: the carboxylic acid, the nitro group, and the fluorine-substituted aromatic ring.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine, a crucial transformation that opens up a plethora of synthetic possibilities, including amide bond formation and the construction of heterocyclic systems.

dot

Caption: Reduction of the nitro group to an amine.

Amide Bond Formation

The carboxylic acid functionality allows for standard amide coupling reactions with a wide range of amines. This reaction is fundamental in the synthesis of many pharmaceutical compounds.

dot

Caption: Amide bond formation via coupling reaction.

Application in Pharmaceutical Synthesis: Synthesis of Quinolone Antibiotics

This compound is a key intermediate in the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents.[4] The fluorine substituents are known to enhance the biological activity and pharmacokinetic properties of these drugs. While a direct synthesis of a marketed drug from this compound is not readily found in the provided search results, its structural analog, 2,4-dichloro-5-fluorobenzoyl chloride, is used in a high-yielding, two-step synthesis of ciprofloxacin, a widely used fluoroquinolone antibiotic. The general synthetic strategy involves the formation of a quinolone core followed by the introduction of a piperazine moiety.

General Experimental Workflow for Quinolone Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a quinolone core, a common step in the production of fluoroquinolone antibiotics.

dot

Caption: General workflow for quinolone antibiotic synthesis.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its trifunctional nature provides a robust platform for the construction of complex molecules, particularly in the pharmaceutical industry. The presence of fluorine atoms is especially advantageous for modulating the biological and pharmacokinetic properties of drug candidates. The well-established methods for its synthesis and the reactivity of its functional groups make it a strategic component in the synthetic chemist's toolbox for the development of novel therapeutics and other high-value chemical entities. Further research into novel applications and synthetic methodologies involving this compound is expected to continue to drive innovation in drug discovery and materials science.

References

An In-Depth Technical Guide to 2,5-Difluoro-4-nitrobenzoic Acid as a Chemical Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Difluoro-4-nitrobenzoic acid (CAS No: 116465-48-6) is a versatile and highly valuable chemical intermediate, playing a pivotal role in the synthesis of complex organic molecules.[1] Its unique trifunctional structure, featuring a carboxylic acid group, a nitro group, and a difluorinated aromatic ring, offers a rich platform for a variety of chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a particular focus on its utility in the development of pharmaceuticals, such as quinolone antibiotics and kinase inhibitors, as well as its potential in the agrochemical sector. Detailed experimental protocols for its synthesis and subsequent reactions are provided, alongside a compilation of its physicochemical and spectroscopic data.

Physicochemical and Spectroscopic Data

This compound is typically a light yellow to white crystalline solid with a high degree of purity (≥98.0%), ensuring its suitability for sensitive synthetic applications.[2][3] Its key physical and chemical properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 116465-48-6 | [4] |

| Molecular Formula | C₇H₃F₂NO₄ | [4] |

| Molecular Weight | 203.10 g/mol | [4] |

| Appearance | Light yellow to white crystalline powder/solid | [2] |

| Melting Point | 147-148 °C | [5] |

| Boiling Point (Predicted) | 364.8 ± 42.0 °C at 760 mmHg | [5] |

| Density (Predicted) | 1.661 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 2.03 ± 0.13 | [5] |

| Solubility | Slightly soluble in water | [3] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data |

| ¹H NMR | Spectral data for similar difluoro-nitro-substituted benzoic acids show aromatic protons in the range of δ 7.5-8.5 ppm. The exact chemical shifts and coupling constants for the two aromatic protons of this compound would be influenced by the positions of the fluorine and nitro groups. |

| ¹³C NMR | Based on related structures, the carboxylic acid carbon is expected around 165-170 ppm. Aromatic carbons would appear in the 110-160 ppm region, with carbons attached to fluorine showing splitting. The carbon attached to the nitro group would be significantly downfield. |

| FT-IR (cm⁻¹) | Expected characteristic peaks include: a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), asymmetric and symmetric N-O stretches for the nitro group (around 1530 and 1350 cm⁻¹), and C-F stretches (around 1200-1000 cm⁻¹). |

| Mass Spectrometry (m/z) | The molecular ion peak [M]⁺ would be observed at approximately 203. Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45). The presence of the nitro group may lead to fragments from the loss of -NO₂ (M-46). |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the hydrolysis of 2,5-difluoro-4-nitrobenzonitrile.[6]

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from 2,5-difluoro-4-nitrobenzonitrile[7]

-

Reaction Setup: To a suitable reaction vessel, add 680 g of 2,5-difluoro-4-nitrobenzonitrile.

-

Hydrolysis: Add 340 g of a 15% aqueous sodium hydroxide solution. The mixture is then heated to reflux at approximately 95 °C with stirring.

-

Monitoring: The progress of the reaction is monitored by Gas Chromatography (GC) until the starting material is consumed.

-

Acidification: After the reaction is complete, the mixture is cooled slightly. Hydrochloric acid is added under stirring to adjust the pH of the solution to approximately 1.

-

Precipitation and Isolation: The acidic solution is then poured into ice water, leading to the precipitation of the solid product. The precipitate is collected by suction filtration.

-

Drying: The collected solid is dried to yield this compound.

-

Yield: 76%

-

Purity: >97%

Chemical Reactivity and Transformations

The reactivity of this compound is governed by its three functional groups, making it a versatile building block for a range of chemical transformations.

Caption: Key reactions of this compound.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine, yielding 4-amino-2,5-difluorobenzoic acid, a key intermediate for further functionalization, particularly in the synthesis of quinolone antibiotics.[7] Catalytic hydrogenation is a common and efficient method for this transformation.

-

Reaction Setup: In a hydrogenation vessel, dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: The vessel is purged with hydrogen gas and the reaction mixture is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

-

Isolation: The filtrate is concentrated under reduced pressure to yield 4-amino-2,5-difluorobenzoic acid.

Amide Coupling Reactions

The carboxylic acid functionality allows for the formation of amide bonds through coupling with various amines.[8] This reaction is fundamental in extending the molecular framework and is widely used in the synthesis of bioactive molecules. The resulting amino-derivative from the nitro reduction can also undergo amide coupling.

-

Reaction Setup: To a solution of 4-amino-2,5-difluorobenzoic acid in an anhydrous aprotic solvent (e.g., DMF or DCM), add the desired amine (1.0-1.2 equivalents).

-

Reagent Addition: Add a coupling agent such as HATU (1.1-1.5 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2-3 equivalents).

-

Reaction: The reaction mixture is stirred at room temperature for several hours until completion, as monitored by TLC or LC-MS.

-

Work-up: The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with saturated aqueous sodium bicarbonate and brine.

-

Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable precursor for the synthesis of a variety of active pharmaceutical ingredients (APIs).[3][7]

Quinolone Antibiotics

A major application of this building block is in the synthesis of quinolone and fluoroquinolone antibiotics.[3] The 4-amino-2,5-difluorobenzoic acid derivative serves as a key precursor for constructing the core quinolone scaffold.

Caption: General workflow for quinolone antibiotic synthesis.

Quinolone antibiotics function by inhibiting bacterial DNA replication. They target two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA complex, they introduce double-strand breaks in the bacterial DNA, ultimately leading to cell death.

Caption: Mechanism of action of quinolone antibiotics.

Kinase Inhibitors

Applications in Agrochemicals

Beyond pharmaceuticals, this compound and its derivatives have applications in the agrochemical industry.[2] For instance, related structures are used in the synthesis of herbicides and fungicides. The introduction of fluorine atoms can enhance the efficacy and metabolic stability of these agrochemicals. For example, derivatives of fluorinated nitrobenzoic acids are used in the preparation of herbicides like saflufenacil.[9][10]

Conclusion

This compound is a chemical building block of significant importance, particularly in the pharmaceutical industry. Its trifunctional nature allows for a diverse range of chemical modifications, making it an ideal starting material for the synthesis of complex, high-value molecules. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in leveraging the full potential of this versatile intermediate in their synthetic endeavors. The continued exploration of its reactivity and applications is expected to lead to the discovery of novel therapeutics and other advanced materials.

References

- 1. rsc.org [rsc.org]

- 2. innospk.com [innospk.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C7H3F2NO4 | CID 246375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 116465-48-6 [m.chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Reactivity of Fluorine Atoms in 2,5-Difluoro-4-nitrobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Difluoro-4-nitrobenzoic acid is a valuable and versatile building block in modern organic synthesis, particularly in the development of novel pharmaceuticals and fine chemicals. The strategic placement of two fluorine atoms and a potent electron-withdrawing nitro group on the benzoic acid scaffold imparts distinct reactivity profiles to the molecule. This technical guide provides a comprehensive analysis of the reactivity of the fluorine atoms at the C2 and C5 positions, with a focus on nucleophilic aromatic substitution (SNAr) reactions. This document outlines the theoretical principles governing regioselectivity, presents compiled quantitative data from analogous systems, and offers detailed experimental protocols for key transformations.

Introduction

Fluorinated aromatic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics.[1][2] this compound (CAS: 116465-48-6) is a key intermediate that leverages these properties, offering multiple reaction sites for molecular elaboration.[3][4] The primary focus of this guide is to elucidate the differential reactivity of the two fluorine atoms, providing a predictive framework for synthetic chemists to achieve desired regioselectivity in their synthetic endeavors.

Theoretical Framework for Reactivity

The reactivity of the fluorine atoms in this compound in nucleophilic aromatic substitution (SNAr) reactions is governed by a combination of electronic and steric effects. The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex.[5][6] The rate-determining step is typically the initial nucleophilic attack on the aromatic ring.[7]

Electronic Effects

The presence of a strong electron-withdrawing nitro group (-NO₂) at the C4 position is crucial for activating the aromatic ring towards nucleophilic attack.[6][8] This activation is most pronounced at the positions ortho and para to the nitro group.

-

Fluorine at C5: This fluorine is ortho to the electron-withdrawing nitro group. The lone pairs of the attacking nucleophile can be effectively delocalized onto the nitro group through resonance, significantly stabilizing the Meisenheimer complex intermediate. This strong electronic activation makes the C5 position highly susceptible to nucleophilic attack.

-

Fluorine at C2: This fluorine is meta to the nitro group. While the nitro group still exerts an inductive electron-withdrawing effect, resonance stabilization of the negative charge from a nucleophilic attack at C2 onto the nitro group is not possible. The carboxylic acid group at C1 is also an electron-withdrawing group, which provides some activation at the ortho C2 position. However, the resonance stabilization afforded by the nitro group at the ortho and para positions is generally the dominant factor in SNAr reactions.[8]

Based on electronic effects alone, the fluorine atom at the C5 position is predicted to be significantly more reactive towards nucleophiles than the fluorine atom at the C2 position.

Steric Effects

Steric hindrance can also play a role in directing nucleophilic attack.

-

Fluorine at C2: The proximity of the bulky carboxylic acid group at the C1 position can sterically hinder the approach of a nucleophile to the C2 position. This steric hindrance would further decrease the reactivity of the C2 fluorine compared to the C5 fluorine.

-

Fluorine at C5: This position is less sterically encumbered, allowing for a more facile approach of the nucleophile.

Therefore, both electronic and steric factors suggest a strong preference for nucleophilic substitution at the C5 position over the C2 position.

Quantitative Data and Regioselectivity

| Nucleophile | Expected Major Product | Expected Regioselectivity (C5:C2) |

| Primary/Secondary Amines (e.g., Piperidine) | 5-Amino-2-fluoro-4-nitrobenzoic acid | High (>95:5) |

| Thiols (e.g., Thiophenol) | 2-Fluoro-5-(phenylthio)-4-nitrobenzoic acid | High (>95:5) |

| Alcohols/Phenols (e.g., Phenol) | 2-Fluoro-5-phenoxy-4-nitrobenzoic acid | Moderate to High |

Experimental Protocols

The following are detailed, representative experimental protocols for conducting SNAr reactions on this compound. These are based on established procedures for similar substrates and should be optimized for specific cases.

Reaction with Amines (e.g., Piperidine)

This protocol describes the synthesis of 2-Fluoro-5-(piperidin-1-yl)-4-nitrobenzoic acid.